2-Fluoro-4-nitropyridine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3FN2O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2-fluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChI Key |
LZUKYBVQIXLJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Fluoro 4 Nitropyridine 1 Oxide
Nucleophilic Substitution Reactions
2-Fluoro-4-nitropyridine (B95595) 1-oxide is a notable substrate for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions crucial for the synthesis of substituted pyridines. The presence of both a fluoro and a nitro group on the pyridine (B92270) N-oxide ring provides multiple sites for nucleophilic attack, leading to a range of potential products.
Displacement of Fluoro and Nitro Groups
The reactivity of halogenated and nitrated pyridines in nucleophilic substitution reactions is a subject of considerable interest. In many instances of SNAr reactions involving activated aryl halides, a well-established leaving group order, often referred to as the "element effect," is observed: F > NO2 > Cl ≈ Br > I. This order suggests that the initial addition of the nucleophile is the rate-determining step. nih.gov
However, the reactivity of substituted N-methylpyridinium compounds with piperidine (B6355638) in methanol (B129727) presents a different leaving group order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov These reactions exhibit second-order kinetics with respect to piperidine, indicating a mechanism that involves rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation. nih.gov
In the case of 3-bromo-4-nitropyridine (B1272033), reaction with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) leads to the displacement of the nitro group at the 4-position. nih.gov This highlights the lability of the nitro group in nucleophilic substitution.
Influence of the N-Oxide Moiety on Reactivity
The N-oxide group plays a pivotal role in modulating the reactivity of the pyridine ring. It acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. This is particularly significant for the synthesis of meta-substituted pyridines, which is often challenging due to the electron-rich nature of the pyridine ring. nih.gov
For example, the direct fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide in a moderate yield. nih.gov This reaction is noteworthy as it demonstrates that the presence of the N-oxide group favors fluorination at the meta position. nih.gov In contrast, without the N-oxide, nucleophilic attack often occurs at the para position. nih.gov
The N-oxide can be considered a "para-directing" group for nucleophilic attack due to its ability to delocalize the negative charge in the Meisenheimer intermediate. This stabilizing effect lowers the activation energy for nucleophilic addition at the ortho and para positions.
Electrophilic Reactions and Functionalization
While the electron-deficient nature of the pyridine N-oxide ring, further enhanced by the nitro group, makes it highly susceptible to nucleophilic attack, electrophilic substitution is generally less facile. The N-oxide group deactivates the ring towards electrophiles. However, functionalization can still be achieved under specific conditions.
Nitration of pyridine N-oxide itself, using a mixture of fuming nitric acid and concentrated sulfuric acid, leads to the formation of 4-nitropyridine (B72724) N-oxide. oc-praktikum.deresearchgate.net This indicates that even with the deactivating effect of the N-oxide, electrophilic substitution at the 4-position is possible.
Furthermore, pyridine N-oxides can be utilized in reactions that proceed through electrophilic activation. For instance, reaction with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-fluoropyridine (B1216828), followed by the introduction of a pyridine N-oxide derivative, can afford N-pyridinyl tertiary amide derivatives. researchgate.net
Photochemical Transformations and Intermediate Species
The photochemistry of nitroaromatic compounds is a rich and complex field. 4-Nitropyridine N-oxide, a closely related compound, has been the subject of kinetic flash spectrophotometric studies to elucidate its primary photochemical processes in solution.
Photochemical Pathways and Products
Flash excitation of 4-nitropyridine N-oxide in an alcoholic solution generates three transient species. oup.com These intermediates are involved in two distinct photochemical processes. Process I leads to the formation of 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) through a bimolecular interaction between one of the transient intermediates and an unexcited molecule. oup.com Process II results in the formation of 4-hydroxylaminopyridine N-oxide, initiated by a hydrogen-atom abstraction from the solvent by a different transient species. oup.com
Decay Kinetics of Photochemical Intermediates
Kinetic studies have revealed the decay patterns of the transient species formed upon flash photolysis of 4-nitropyridine N-oxide. The experiments indicate that the photochemical reactions proceed from the excited singlet state of the molecule. oup.com The decay of the intermediates is linked to the formation of the final photoproducts, with one pathway involving a bimolecular reaction and the other a unimolecular hydrogen abstraction. oup.com
Transition Metal-Catalyzed Reactions
The pyridine N-oxide moiety is a key functional group for transition metal-catalyzed C-H functionalization reactions. Direct arylation, in particular, offers an efficient pathway to synthesize 2-arylpyridines, which are valuable structural motifs in medicinal and materials chemistry.
The direct arylation of pyridine N-oxides at the C2-position is a powerful method for forming carbon-carbon bonds, avoiding the need for often unstable 2-pyridyl organometallic reagents. rsc.org While studies specifically detailing the direct arylation of 2-fluoro-4-nitropyridine 1-oxide are not prominent, the reactivity patterns of related nitropyridine N-oxides provide significant insight. For instance, the arylation of 4-nitropyridine N-oxide with Grignard reagents has been shown to occur selectively at the 2- (or 6-) position. rsc.org This regioselectivity highlights the directing effect of the N-oxide group.
Palladium-catalyzed reactions are central to this transformation. rsc.org A common catalytic system involves the use of Pd(OAc)₂ with a phosphine (B1218219) ligand, such as PtBu₃, to couple pyridine N-oxides with aryl halides. rsc.org The reaction scope has been broadened to include a variety of heteroarenes and arenes as coupling partners. rsc.org
A facile, one-pot arylation of nitropyridine N-oxides can be achieved using Grignard reagents, as demonstrated in the table below. rsc.org
| Substrate | Reagent | Position of Functionalization | Product Type |
| 4-Nitropyridine N-oxide | Aryl Grignard Reagent | 2- (or 6-) position | Arylation |
| 4-Nitropyridine N-oxide | Alkyl Grignard Reagent | 3-position | Alkylation |
This interactive table summarizes the site-selectivity in the reaction of 4-nitropyridine N-oxide with Grignard reagents. rsc.org
Mechanistic studies on the direct arylation of pyridine N-oxide (PyO) have revealed a complex cooperative catalytic process rather than a simple, single-cycle mechanism. rsc.org Initial hypotheses suggested that an arylpalladium acetate (B1210297) complex, such as (PtBu₃)Pd(Ar)(OAc), would directly react with the pyridine N-oxide to cleave the C-H bond. rsc.org
However, strong evidence indicates that this complex does not react directly with PyO. rsc.org Instead, the data support a mechanism involving two distinct, cooperating palladium centers. The catalytic network is proposed to involve:
Generation of an Arylpalladium(II) Intermediate : The process begins with the oxidative addition of an aryl bromide to a Pd(0) species, forming an arylpalladium(II) intermediate. rsc.org
Formation of a Cyclometallated Complex : The initially formed (PtBu₃)Pd(Ar)(OAc) can undergo decomposition to generate a cyclometallated palladium complex, [Pd(OAc)(tBu₂PCMe₂CH₂)]₂. rsc.org
Cooperative Catalysis : This cyclometallated complex serves as the actual catalyst that reacts with pyridine N-oxide. It facilitates the reaction between the pyridine N-oxide and the arylpalladium acetate complex ((PtBu₃)Pd(Ar)(OAc)), leading to the arylated product. rsc.org
This cooperative system, where two different metal fragments merge in two catalytic cycles, provides a more accurate picture of the direct arylation mechanism for this class of compounds. rsc.org
Reduction Chemistry of the Nitro Group
The nitro group of this compound is susceptible to reduction by various reagents, leading to a range of products depending on the reaction conditions. This reactivity is well-documented for the parent compound, 4-nitropyridine N-oxide (NPO). researchgate.net The reduction can yield hydroxylamines, hydrazines, amines, or azo compounds. researchgate.net
The reduction of 4-nitropyridine N-oxide can lead to dimeric structures, such as azobipyridine N-oxides. The specific product obtained is highly dependent on the reducing agent and stoichiometry. For example, reduction using a low-valent titanium reagent (TiCl₄/SnCl₂) can yield different products based on the molar equivalents of the reagent used.
Catalytic reduction under ordinary temperature and pressure using Urushibara nickel-B in methanol primarily affords 4,4'-azopyridine, along with smaller amounts of 4,4'-azoxypyridine 1,1'-dioxide and 4,4'-hydrazopyridine.
The table below summarizes the products formed from the reduction of 4-nitropyridine N-oxide under various conditions.
| Reagent | Molar Equivalents (Reagent) | Product(s) |
| TiCl₄-SnCl₂ (1:1) | 3 | 4,4'-Azodipyridine |
| TiCl₄-SnCl₂ (1:1) | 2 | 4,4'-Azodipyridine N,N-dioxide |
| TiCl₄-SnCl₂ (1:2) | 3 | 4-Aminopyridine |
| Urushibara nickel-B (in methanol) | N/A | 4,4'-Azopyridine (major), 4,4'-Azoxypyridine 1,1'-dioxide (minor) |
This interactive table illustrates the products from the reduction of 4-nitropyridine N-oxide.
The reduction of the nitro group has a significant impact on how these molecules interact with metal surfaces. This has been studied in detail for 4-nitropyridine N-oxide (NPO) on silver nanoparticles using Surface-Enhanced Raman Scattering (SERS) spectroscopy. rsc.orgrsc.org
When NPO is introduced to silver colloidal nanoparticles, it undergoes a reduction of the nitro group, leading to the formation of 4,4′-azobis(pyridine N-oxide) (APO). rsc.org This reaction is often facilitated by residual reducing agents, like borohydride, used in the preparation of the silver colloids. rsc.org
The SERS technique, amplified by the proximity to the metal surface, provides detailed insights into the adsorption mechanism of the resulting APO molecule. rsc.orgrsc.org
Key findings from these surface studies include:
Adsorption Geometry : The APO molecule adsorbs onto the silver surface. rsc.orgrsc.org
Molecular Orientation : Density Functional Theory (DFT) calculations, used to interpret the SERS spectra, suggest a specific orientation of the APO molecule on the silver surface, providing insight into the molecule-metal interaction. rsc.org
Charge Transfer : As a "push-pull" molecule with an electron-donating N-oxide group and an electron-accepting system, the interaction with the metal surface can influence the balance between its neutral and zwitterionic resonance structures.
The table below summarizes the findings from the SERS investigation. rsc.orgrsc.org
| Analyte | Surface | Technique | Observation | Inferred Adsorption Mechanism |
| 4-Nitropyridine N-oxide (NPO) | Silver Colloidal Nanoparticles | SERS, UV-Vis | In-situ reduction of the nitro group. | NPO is reduced on the surface to form the dimeric APO. |
| 4,4′-Azobis(pyridine N-oxide) (APO) | Silver Colloidal Nanoparticles | SERS, DFT | APO adsorbs onto the silver surface with a specific molecular arrangement. | The APO molecule interacts with the silver surface, and its orientation is determined by the interplay of its functional groups with the metal. |
This interactive table outlines the surface-mediated reduction and subsequent adsorption of the product. rsc.orgrsc.org
Advanced Structural and Electronic Characterization
Crystallographic Studies
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For 2-Fluoro-4-nitropyridine (B95595) 1-oxide and related compounds, these studies reveal key details about their conformation and intermolecular interactions.
Molecular Conformation and Geometry
The molecular geometry of pyridine (B92270) N-oxide derivatives is a critical aspect of their chemical behavior. In a related compound, 2-chloro-4-nitropyridine (B32982) N-oxide, the nitro group is nearly coplanar with the aromatic ring, exhibiting a small twist angle of 6.48 (8)°. iucr.orgresearchgate.net Theoretical studies on fluorinated derivatives of 2-nitropyridine-N-oxide indicate that the heterocyclic ring can be non-planar. nih.gov This non-planarity is a significant factor in the reactivity and impact sensitivity of these compounds. nih.gov The torsional motion of the nitro group is a key conformational feature that has been investigated through theoretical calculations. nih.gov
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent interactions. In the crystal structure of 2-chloro-4-nitropyridine N-oxide, a distinct herringbone pattern is observed, with the zigzag arrangement running along the b-axis. iucr.orgresearchgate.net In this particular structure, there is a notable absence of short contacts, hydrogen bonds, or π–π stacking interactions. iucr.orgresearchgate.net However, in other pyridine N-oxide derivatives, C-H···O hydrogen bonding has been shown to support the formation of supramolecular networks. rsc.org
Theoretical and Computational Investigations
Theoretical and computational methods are powerful tools for understanding the electronic structure and conformational preferences of molecules, complementing experimental data.
Quantum Chemical Calculations
A variety of quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals like B3LYP, have been employed to study 2-nitropyridine-N-oxide and its derivatives. nih.gov These calculations provide insights into the electronic properties and conformational landscape of these molecules.
The choice of basis set in quantum chemical calculations significantly influences the results. Studies on 2-nitropyridine-N-oxide and its fluorinated analogues have shown that augmenting basis sets, such as Pople-style (6-31G, 6-311G) and Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), with diffuse and polarization functions has a marked effect on the calculated torsional potential of the nitro group. nih.gov These augmented basis sets are crucial for accurately describing the electronic distribution and rotational barriers.
Theoretical studies have been instrumental in analyzing the conformational landscape of nitropyridine N-oxides. For 2-nitropyridine-N-oxide and its fluorinated derivatives, calculations have explored the torsional potential of the nitro group, revealing the energetic barriers to rotation. nih.gov These investigations have also identified non-planar conformations of the heterocyclic ring in some derivatives, which has been linked to their distinctive reactivity. nih.gov Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have provided further evidence for the electronic interplay between the nitro group, fluorine substituents, and the pyridine N-oxide ring. nih.gov
Electronic Structure and Bonding Analysis
Theoretical investigations into 2-nitropyridine-N-oxide (2-NPO) and its fluorinated derivatives provide significant insight into the electronic characteristics of 2-Fluoro-4-nitropyridine 1-oxide. The presence of a fluorine atom and a nitro group, coupled with the N-oxide functionality, creates a unique electronic environment within the heterocyclic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. For fluorinated nitropyridine-N-oxides, NBO analysis is crucial for understanding the electronic interplay between the nitro group, the fluorine substituent, and the pyridine N-oxide ring.
Table 1: Key NBO Donor-Acceptor Interactions in Substituted Pyridine N-Oxides
| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |
| LP (O) of N-Oxide | π* (N-C) / π* (C-C) | n → π | Contributes to resonance stabilization of the ring. |
| LP (O) of Nitro Group | π (C-N) | n → π | Influences the electronic character and reactivity of the nitro group. |
| π (C-C) of Ring | π (C-N) of Nitro Group | π → π | Indicates conjugation between the ring and the nitro substituent. |
| LP (F) | σ (C-C) / σ* (C-N) | n → σ* | Hyperconjugative effect of the fluorine substituent. |
Note: This table represents the types of interactions analyzed via NBO and is based on general principles for this class of molecules. Specific stabilization energies are dependent on the computational model used.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density (ρ(r)) to define atomic interactions and bond properties. This method locates critical points in the electron density, such as bond critical points (BCPs), which provide information about the nature and strength of chemical bonds.
For substituted nitropyridine N-oxides, AIM analysis is used to corroborate findings from NBO, particularly concerning bond strength. The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP of the C–NO₂ bond are key parameters. A low value of ρ(r) and a positive Laplacian at this point typically indicate a weak, predominantly closed-shell interaction, which is consistent with the lability of the C–NO₂ bond observed in these systems. The synergistic effects between different types of bonding can also be studied using QTAIM.
Aromaticity Descriptors (e.g., NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity.
Studies on fluorinated 2-nitropyridine-N-oxides have utilized NICS descriptors, specifically NICS(1) and its zz-component (NICS(1)zz), which corresponds to the shielding tensor component perpendicular to the ring plane. These calculations have shown that fluorination can significantly influence the aromatic character of the ring. It has been reported that fluorination at the para-position relative to the nitro group leads to the highest degree of aromaticity among the various fluorinated 2-NPO derivatives studied. This suggests that the specific substitution pattern in this compound likely results in a highly aromatic system, with the electron-withdrawing nitro group and the electronegative fluorine atom modulating the ring current.
Charge Transfer Characteristics
The combination of an electron-donating N-oxide group and a strong electron-withdrawing nitro group makes nitropyridine N-oxides potent "push-pull" systems. This electronic arrangement facilitates intramolecular charge transfer (ICT) from the oxygen of the N-oxide and the π-system of the ring towards the nitro group.
This ICT character is a defining feature of the molecule's electronic structure. The N-oxide group acts as an electron-rich donor, while the nitro group serves as a powerful acceptor. This dynamic is responsible for the high polarity of these compounds and their potential use as molecular rectifiers. Furthermore, the nitro group in para-nitro-substituted pyridine-1-oxides is known to be a strong π-hole donor, a region of positive electrostatic potential above and below the nitro group, which can participate in noncovalent interactions. The interplay between the N-oxide functionality and the substituents dictates the magnitude of this charge transfer.
Dipole Moment and Polarizability Calculations
Theoretical calculations using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can provide reliable predictions of the dipole moment and polarizability tensors. For 4-nitropyridine (B72724) N-oxide, a related compound, these calculations show excellent agreement with experimental data where available. The high polarity is a direct consequence of the push-pull nature of the N-oxide and nitro groups. The polarizability, which describes the deformability of the electron cloud in an electric field, is also expected to be significant due to the delocalized π-electron system.
Table 2: Calculated Properties for Nitropyridine N-Oxide Derivatives
| Property | Compound | Computational Method | Finding |
| Dipole Moment | 4-Nitropyridine N-oxide | DFT, MP2 | A large dipole moment is calculated, reflecting strong intramolecular charge transfer. |
| Polarizability | 4-Nitropyridine N-oxide | DFT, MP2 | The molecule exhibits significant electronic polarizability. |
| Ring Geometry | Fluorinated 2-NPOs | HF, B3LYP, MP2 | Depending on the model, the heterocyclic ring can be non-planar, which affects its properties. |
Note: This table summarizes findings for related molecules to illustrate the expected properties of this compound.
Computational Studies of Reaction Pathways and Energetics
Computational chemistry provides powerful tools to explore the reactivity of molecules like this compound. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and products for various reactions, and calculate the associated activation energies and reaction enthalpies.
For substituted pyridine N-oxides, a key area of reactivity involves nucleophilic substitution. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the fluorine atom at the 2-position is a potential leaving group.
Recent studies on the reactivity of aza-arene N-oxides have shown that they can undergo N-arylation followed by rearrangement and cyclization. For instance, a related compound, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, was shown to react with an O-vinylhydroxylamine to yield a 7-azaindole (B17877) product, demonstrating substitution at the 2-position. Computational studies of such reaction pathways would involve:
Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.
Calculating Activation Barriers (ΔG‡): Determining the free energy difference between the reactants and the transition state, which governs the reaction rate.
Calculating Reaction Energies (ΔG_rxn): Determining the free energy difference between reactants and products to predict the thermodynamic favorability of a reaction.
These computational models can elucidate the regioselectivity of reactions, explaining why nucleophilic attack might be favored at one position over another, and provide a molecular-level understanding of the reaction mechanism.
In-depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive and detailed analysis of the chemical compound this compound, specifically focusing on its advanced structural and electronic characterization through various spectroscopic methods, cannot be generated at this time due to a lack of available scientific literature and specific experimental data for this exact molecule.
Extensive searches for dedicated studies on the vibrational and electronic spectra of this compound have not yielded the specific data necessary to fulfill a detailed examination as outlined. While research exists for structurally related compounds, such as 4-nitropyridine 1-oxide and other substituted pyridine N-oxides, this information is not directly transferable and would not provide a scientifically accurate representation of the unique properties of the 2-fluoro derivative.
The requested in-depth analysis would require specific experimental data from techniques including:
Vibrational Spectroscopy (Infrared and Raman): This would involve the assignment of fundamental vibrational modes of the molecule, potential Surface-Enhanced Raman Scattering (SERS) studies to understand its behavior on metallic surfaces, and a correlation with computational vibrational frequencies to provide a thorough understanding of its molecular structure and bonding.
Electronic Absorption Spectroscopy (UV-Vis): Analysis in this area would focus on the electronic transitions and spectral bands to elucidate the electronic structure and chromophoric properties of the compound.
Unfortunately, published, peer-reviewed articles containing this specific information for this compound could not be located. General information on computational vibrational spectroscopy and data for similar, but not identical, compounds are available. For instance, studies on 4-nitro(pyridine N-oxide) have been conducted, but the presence of a fluorine atom at the 2-position in the target molecule would significantly alter its electronic and vibrational properties.
Without access to the primary spectral data (IR, Raman, UV-Vis) and corresponding computational analyses for this compound, a scientifically rigorous and accurate article adhering to the specified detailed outline cannot be constructed. Further experimental research and publication in the scientific community are required to enable such a detailed characterization.
of this compound
While research exists on related compounds, such as other fluorinated and nitrated pyridine N-oxides, the strict focus on this compound cannot be maintained with scientific accuracy. Information on analogous compounds provides a general understanding of the expected spectroscopic and electronic properties, but direct data remains elusive. For instance, theoretical studies have been conducted on fluorinated derivatives of 2-nitropyridine-N-oxide, which offer insights into the effects of fluorination and nitration on the pyridine N-oxide ring system. However, the differing position of the nitro group in this compound means that these findings cannot be directly extrapolated.
To provide a thorough and accurate analysis as requested, specific research focusing on the synthesis and characterization of this compound is required. Such research would need to include the following, which are currently unavailable:
Correlation with Gauge-Invariant Atomic Orbital (GIAO) Calculations:The correlation of experimental NMR data with chemical shifts predicted by GIAO calculations is a standard method for confirming structural assignments. The absence of both experimental NMR data and specific GIAO calculations for this compound prevents this analysis.
Due to the lack of this specific information, the following sections cannot be completed at this time.
Advanced Spectroscopic Analysis
Electronic Absorption Spectroscopy (UV-Vis)
Influence of Substituents on Electronic Spectra
Data not available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Data not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data not available.
Chemical Shift Analysis (Proton and Carbon-13)
Data not available.
Correlation with Gauge-Invariant Atomic Orbital (GIAO) Calculations
Data not available.
Applications in Organic Synthesis and Medicinal Chemistry Research
Building Blocks for Complex Heterocyclic Systems
2-Fluoro-4-nitropyridine (B95595) 1-oxide and its structural isomers are valuable starting materials for constructing intricate heterocyclic frameworks. The reactivity of the pyridine (B92270) N-oxide moiety enables its participation in ring-annulation reactions to form fused bicyclic systems. For instance, research has shown that substituted 4-nitropyridine (B72724) N-oxides can undergo heteroannulation when reacted with O-vinylhydroxylamines. evitachem.com This process, involving an N-arylation followed by a evitachem.comevitachem.com-sigmatropic rearrangement and cyclization, leads to the formation of 7-azaindoline structures, which are prominent in many biologically active molecules. evitachem.com
The synthesis of novel 1,4-dihydrobenzo[e]triazines, another class of complex heterocycles, often begins with multi-step sequences starting from simpler amines. The incorporation of nitrogen-containing heteroaromatic motifs is a confirmed strategy for enhancing the quality and performance of functional organic materials compared to their carbocyclic counterparts. The presence of both a displaceable fluorine atom and a reducible nitro group on the 2-Fluoro-4-nitropyridine 1-oxide scaffold provides multiple handles for chemists to build and diversify such complex systems.
Precursors for Fluoro-Containing Molecules
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery, often improving metabolic stability and binding affinity. Pyridine N-oxides have emerged as effective precursors for synthesizing fluoropyridines. Specifically, the fluorodenitration of nitropyridines is a general method for producing both 2- and 4-fluoropyridines under mild conditions.
A key application lies in the field of Positron Emission Tomography (PET) imaging, where molecules are labeled with the radioisotope fluorine-18 (B77423) ([¹⁸F]). 2-[¹⁸F]Fluoro-substituted pyridines are a widely used functionality in PET tracers. Research demonstrates that high yields of 2-fluorinated products can be obtained from nitro precursors. While direct studies on this compound are specific, the precedent is well-established by its isomers. For example, the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine uses 3-bromo-4-nitropyridine (B1272033) N-oxide as a precursor for radiofluorination, highlighting the utility of the nitropyridine N-oxide framework in preparing these advanced imaging agents. This approach has been described as a novel reaction for generating meta-fluorinated pyridines.
Table 1: Synthesis of Fluoropyridine N-Oxide Derivatives This table is interactive. You can sort and filter the data.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | DMSO, 25°C, 15 min | 3-fluoro-4-nitropyridine (B80604) N-oxide | 37% | |
| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | DMSO | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (radiochemical) | |
| 4-phenylpyridine (B135609) N-oxide | Ts₂O, Trimethylamine | - | Trimethylammonium salt intermediate | 69% | |
| Pyridine N-oxide (nitro precursor) | Fluoride source | DMSO, 100W Microwaves, 2 min | 2-Fluoropyridine (B1216828) derivative | 94% |
Role as Versatile Intermediates in Multi-Step Organic Syntheses
The true utility of a chemical building block is often demonstrated in multi-step reaction sequences where different parts of the molecule can be addressed sequentially. This compound is an archetypal versatile intermediate. After a nucleophilic substitution reaction at the 2-position displaces the fluorine atom, the nitro group at the 4-position can be readily reduced to an amine. This amine can then undergo a wide range of further transformations, such as amide bond formation or diazotization.
Furthermore, the N-oxide functionality itself can be removed in a subsequent deoxygenation step, for example, by using phosphorus trichloride (B1173362) (PCl₃). This stepwise manipulation allows for the generation of a diverse library of substituted pyridines from a single, common intermediate. The synthesis of 3-fluoro-4-aminopyridine exemplifies this, where the intermediate 3-fluoro-4-nitropyridine N-oxide is converted to the final product via catalytic hydrogenation, a reaction that reduces the nitro group without affecting the fluorine atom or the N-oxide. Such multi-step processes are increasingly being adapted to continuous-flow systems, which offer enhanced control and safety, making well-behaved intermediates like fluoro-nitropyridine N-oxides particularly valuable.
Research into Potential Chemical Scaffolds for Therapeutic Agents
The pyridine heterocycle is a foundational scaffold in drug development, present in numerous FDA-approved medicines. evitachem.comsmolecule.com Its inclusion in a molecule can enhance biochemical potency, increase metabolic stability, improve cell permeability, and resolve issues with protein binding. smolecule.com this compound serves as a launchpad for creating new molecules that could become therapeutic agents.
The core structure is rich in features relevant to medicinal chemistry:
The Pyridine Ring: A bioisostere for a phenyl ring that can engage in hydrogen bonding and improve solubility. smolecule.com
The Fluorine Atom: A common modification to block sites of metabolism or modulate electronic properties for enhanced target binding.
The Nitro Group: Often a precursor to an amine group, which is a key functional group in many pharmacologically active compounds, or it can act as a hydrogen bond acceptor itself.
The N-oxide: Modulates the electronic properties of the pyridine ring and can improve the pharmacokinetic profile of a drug candidate.
The relevance of this scaffold is underscored by research into related molecules. For example, 3-fluoro-4-aminopyridine, derived from a nitropyridine N-oxide precursor, has been investigated for imaging demyelination in multiple sclerosis. Similarly, the 2-fluoropyridine motif is a key component of [¹⁸F]AV-1451, a PET tracer developed for imaging tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease.
Catalysis and Ligand Design Applications
Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and transition metal catalysis due to the ability of the nitrogen lone pair to coordinate strongly to metal centers. This coordination is fundamental to the activity of countless catalysts used in organic synthesis.
While the pyridine framework is a staple in ligand design, specific research detailing the application of this compound itself as a ligand for catalytic systems is not extensively documented in the reviewed literature. However, its derivatives, particularly aminopyridines obtained after the reduction of the nitro group, are common structural motifs in well-known ligands. The electronic properties of the pyridine ring, which can be tuned by substituents like fluorine, are critical for modulating the activity of a metal catalyst. In the context of the reactions used to synthesize fluoropyridines, ligands such as the cryptand Kryptofix 2.2.2 are employed to chelate the potassium ion associated with the fluoride source, enhancing the nucleophilicity of the fluoride anion.
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated pyridines, particularly at the meta position, presents a significant challenge in organic chemistry. However, recent advancements have highlighted the utility of pyridine (B92270) N-oxides as precursors. A notable development is the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This reaction proceeds at room temperature in a matter of minutes, offering a moderate yield. nih.gov The resulting product can then be easily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.gov This approach is not only efficient but also holds promise for radiolabeling with fluorine-18 (B77423), a crucial aspect for developing radiopharmaceuticals. nih.gov
The use of pyridine N-oxides provides a novel pathway for synthesizing fluoropyridines, a class of compounds with significant applications in pharmaceuticals. nih.gov Traditional methods for producing 2- and 4-fluoropyridines often prove ineffective for the 3- and 5-positions. nih.gov This new method, which involves halogen substitution on pyridine N-oxides followed by reduction, offers a promising alternative. nih.gov
Furthermore, continuous flow methodologies are being explored to enhance the safety and scalability of producing related nitroaromatic compounds. For instance, the synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated using a two-step continuous flow process. researchgate.net This method minimizes the accumulation of potentially explosive nitration products, allowing for a safer scale-up. researchgate.net By employing continuous extraction, a high throughput of the final product can be achieved with excellent yield and selectivity. researchgate.net
Advanced Mechanistic Investigations of Complex Transformations
Understanding the reaction mechanisms involving pyridine N-oxides is crucial for optimizing synthetic routes and expanding their applications. Mechanistic studies have shed light on the photochemical perfluoroalkylation of (hetero)arenes using pyridine N-oxides in conjunction with trifluoroacetic anhydride (B1165640). nih.gov These investigations have revealed the formation of electron donor-acceptor complexes in solution and a strong dependence on photon flux. nih.gov
The absorbance spectra of reaction components have provided key insights. For example, a mixture of 4-phenylpyridine (B135609) N-oxide and trifluoroacetic anhydride exhibits significant absorbance in the visible region, which is highly dependent on concentration. nih.gov This observation is critical for understanding the light-promoted background reaction.
The reactivity of substituted pyridine N-oxides in nucleophilic substitution reactions is another area of active investigation. The nitro group in 4-nitropyridine-N-oxide, for instance, can be readily replaced by various nucleophiles. researchgate.net This reactivity makes it a valuable intermediate for preparing a range of 4-substituted pyridine-N-oxides and pyridines. researchgate.net
Exploration of New Spectroscopic Probes and Characterization Techniques
Advanced spectroscopic and analytical techniques are indispensable for the characterization of 2-Fluoro-4-nitropyridine (B95595) 1-oxide and its derivatives. The structural and electronic properties of these compounds are elucidated through various methods.
For instance, the crystal structure of 2-chloro-4-nitropyridine (B32982) N-oxide has been determined, revealing that the nitro group is nearly coplanar with the aromatic ring. researchgate.netnih.gov The molecular packing exhibits a distinct herringbone pattern. researchgate.net Such detailed structural information is vital for understanding the compound's reactivity and intermolecular interactions.
Spectroscopic data, including infrared and HPLC analysis, are routinely used to confirm the identity and purity of these compounds. thermofisher.com The melting point is another key physical property used for characterization. chemicalbook.comsigmaaldrich.com
| Property | Value |
| Melting Point | 159-162 °C chemicalbook.com |
| Appearance | Yellow to brown powder or crystals thermofisher.com |
| Infrared Spectrum | Conforms to standard thermofisher.com |
| HPLC Purity | ≥96.0 % thermofisher.com |
Design of Next-Generation Chemical Reagents and Intermediates
2-Fluoro-4-nitropyridine 1-oxide and its analogues serve as versatile building blocks in the design of new chemical reagents and intermediates with broad applications in medicinal chemistry and materials science. acs.orgfishersci.dk The strategic placement of the fluoro and nitro groups, along with the N-oxide functionality, imparts unique reactivity to the pyridine ring.
Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are effective precursors for the synthesis of 2-fluoropyridines. acs.org This method demonstrates broad functional group compatibility and high regioselectivity, with fluorination occurring exclusively para to existing substituents. acs.org The resulting fluoropyridines are valuable in the development of pharmaceuticals and PET tracers. acs.org
The conversion of pyridine N-oxides to their corresponding fluoropyridines has been successfully applied to the synthesis of clinically relevant compounds, showcasing the practical utility of this approach. acs.org The ease of preparation of pyridine N-oxides and the wide-ranging applications of fluoropyridines underscore the importance of this methodology in drug discovery and development. acs.org
Integration with Automated Synthesis and High-Throughput Screening Platforms
The integration of this compound and related compounds into automated synthesis and high-throughput screening platforms is an emerging area with the potential to significantly accelerate drug discovery and materials development. Automated radiosynthesis, for example, has been successfully employed for the preparation of PET tracers derived from complex heterocyclic scaffolds. nih.gov
Continuous flow synthesis, as demonstrated for 4-nitropyridine, offers a robust and scalable method that is well-suited for automation. researchgate.netchemicalbook.com The precise control over reaction parameters and the ability to perform multi-step sequences in a continuous manner make this technology ideal for generating libraries of compounds for high-throughput screening. While direct examples involving this compound in fully automated platforms are still developing, the foundational methodologies are in place. The principles of automated synthesis and purification, such as those used for iNOS PET tracers, can be adapted for derivatives of this compound. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-fluoro-4-nitropyridine 1-oxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and oxidation. For example, fluorination of 4-nitropyridine using fluorinating agents (e.g., Selectfluor®) followed by oxidation with hydrogen peroxide (H₂O₂) under acidic conditions . Reaction temperature (50–80°C) and stoichiometric control of H₂O₂ are critical to avoid over-oxidation. Yield optimization requires inert atmospheres (N₂/Ar) to suppress side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine chemical shifts (~-110 to -120 ppm for aromatic F) and confirms substitution patterns .
- X-ray Crystallography : Resolves the spatial arrangement of nitro and fluorine groups (e.g., dihedral angles between substituents) .
- IR Spectroscopy : Detects N-O (1250–1350 cm⁻¹) and NO₂ (1500–1600 cm⁻¹) stretches to verify oxidation state and nitro group integrity .
Q. How do electronic effects of the nitro and fluorine substituents influence the compound’s stability and reactivity?
- Methodological Answer : The nitro group (electron-withdrawing) reduces electron density at the pyridine ring, enhancing resistance to electrophilic attack but increasing susceptibility to nucleophilic substitution. Fluorine’s inductive effect further polarizes the ring, stabilizing intermediates in substitution reactions. Stability under acidic/basic conditions can be predicted via pKa modeling (e.g., nitro-pyridine oxides exhibit pKa ~2–4, similar to 4-nitropyridine 1-oxide derivatives) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. For example, the fluorine substituent directs EAS to the meta position relative to itself, while the nitro group deactivates para positions. Validation requires kinetic isotope labeling or competitive reaction studies .
Q. What experimental strategies resolve contradictions in reported biological activities of nitropyridine N-oxide derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for substituent positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent bioactivity (e.g., nitro-reduction to amino derivatives in vivo) .
- Docking Studies : Compare binding affinities with target proteins (e.g., cytochrome P450 enzymes) to rationalize structure-activity relationships .
Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The nitro group activates the ring for SNAr, while fluorine’s ortho/para-directing effect positions nucleophiles. Kinetic studies (e.g., varying nucleophile strength: MeO⁻ > NH₂⁻) and Hammett plots quantify substituent effects. Solvent polarity (e.g., DMSO vs. THF) significantly impacts transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
